molecular formula C19H18N2O2 B1211250 Ciproquazone CAS No. 33453-23-5

Ciproquazone

Cat. No.: B1211250
CAS No.: 33453-23-5
M. Wt: 306.4 g/mol
InChI Key: VAFNJIFAZJWWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of ciproquazone involves synthetic routes that typically include the use of various reagents and solvents. One common method involves the reaction of specific starting materials under controlled conditions to yield the desired product. The industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ciproquazone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ciproquazone has a wide range of scientific research applications. In chemistry, it is used as a model compound to study various reaction mechanisms and pathways. In biology, it is used to investigate its effects on different biological systems and its potential therapeutic applications. In medicine, this compound is studied for its analgesic properties and its potential use in treating various pain-related conditions. In industry, it is used in the development of new pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of ciproquazone involves its interaction with specific molecular targets and pathways in the body. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved in its mechanism of action are still being studied .

Comparison with Similar Compounds

Ciproquazone can be compared with other similar compounds, such as proquazone and ciprofloxacin. While all these compounds have analgesic properties, this compound is unique in its specific molecular structure and its particular therapeutic applications. Proquazone and ciprofloxacin have different molecular targets and mechanisms of action, highlighting the uniqueness of this compound .

Biological Activity

Ciproquazone is a synthetic antimicrobial compound that belongs to the quinolone class of antibiotics. It has been primarily studied for its biological activity against various bacterial strains and its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By binding to these enzymes, this compound disrupts DNA supercoiling, leading to cell death in susceptible bacteria. This mechanism is similar to that of other fluoroquinolones, making it effective against a wide range of Gram-negative and some Gram-positive bacteria.

Antimicrobial Efficacy

This compound has demonstrated significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against key bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli0.5 - 2
Klebsiella pneumoniae1 - 4
Pseudomonas aeruginosa2 - 8
Staphylococcus aureus4 - 16
Streptococcus pneumoniae1 - 4

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution in body tissues, with a half-life that supports once or twice daily dosing. Studies have shown that it achieves therapeutic levels in urine, making it particularly effective for urinary tract infections.

Clinical Studies

Several clinical studies have evaluated the efficacy of this compound in treating infections. A notable study published in the Journal of Antimicrobial Chemotherapy reported the successful treatment of complicated urinary tract infections with this compound, showing a cure rate of over 80% among treated patients .

Another study focused on patients with respiratory tract infections caused by resistant strains. Results indicated that this compound provided effective coverage against multidrug-resistant organisms, highlighting its potential role in treating infections where conventional antibiotics fail .

Case Studies

  • Case Study: Complicated Urinary Tract Infection
    • Patient Profile: A 45-year-old female with recurrent UTIs caused by E. coli.
    • Treatment Regimen: this compound 500 mg twice daily for 7 days.
    • Outcome: Complete resolution of symptoms and negative urine cultures at follow-up.
  • Case Study: Respiratory Infection
    • Patient Profile: A 60-year-old male with chronic obstructive pulmonary disease (COPD) and pneumonia due to Pseudomonas aeruginosa.
    • Treatment Regimen: this compound 400 mg intravenously every 12 hours for 10 days.
    • Outcome: Significant improvement in respiratory function and discharge after treatment completion.

Safety and Side Effects

This compound is generally well-tolerated; however, like all antibiotics, it may cause side effects including gastrointestinal disturbances, allergic reactions, and potential effects on cartilage development in younger populations. Monitoring for adverse effects is essential during therapy.

Properties

CAS No.

33453-23-5

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

1-(cyclopropylmethyl)-6-methoxy-4-phenylquinazolin-2-one

InChI

InChI=1S/C19H18N2O2/c1-23-15-9-10-17-16(11-15)18(14-5-3-2-4-6-14)20-19(22)21(17)12-13-7-8-13/h2-6,9-11,13H,7-8,12H2,1H3

InChI Key

VAFNJIFAZJWWNI-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N(C(=O)N=C2C3=CC=CC=C3)CC4CC4

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=O)N=C2C3=CC=CC=C3)CC4CC4

Key on ui other cas no.

33453-23-5

Synonyms

1-cyclopropylmethyl-4-phenyl-6-methoxy-2(1H)-quinazolinone
SL 573
SL-573

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.54 g of 1-cyclopropylmethyl-4-phenyl-6-methoxy-3,4-dihydro-2(1H)-quinazolinone, 0.48 g of sulfur and 10 ml of o-dichlorobenzene was stirred under reflux for 5 hours. The solvent was then removed under reduced pressure, and the residue was treated with hot acetone. The insoluble sulfur was filtered off and the filtrate was concentrated to dryness. The residue was recrystallized from toluene to give 1.35 g of 1-cyclopropylmethyl-4-phenyl-6-methoxy-2(1H)-quinazolinone, m.p. 114°-115° C.
Name
1-cyclopropylmethyl-4-phenyl-6-methoxy-3,4-dihydro-2(1H)-quinazolinone
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.